(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
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Overview
Description
(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and can be carried out under mild conditions. For example, the reaction of nitrile oxides with methyl crotonate derivatives can lead to the formation of the desired isoxazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as metal-free catalysis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with a similar five-membered ring structure but different substituents.
Imidazole Derivatives: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness
(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLMJEPXHLXGRQ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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